molecular formula C22H27F3N6O2 B2966451 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone CAS No. 2034336-10-0

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone

Cat. No. B2966451
CAS RN: 2034336-10-0
M. Wt: 464.493
InChI Key: KIAMAXMZBVYGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H27F3N6O2 and its molecular weight is 464.493. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications

Nociceptin Opioid Peptide Receptor (NOP) Antagonism

Compounds targeting the nociceptin opioid peptide receptor (NOP) have been studied for their therapeutic benefits in obesity, eating disorders, and depression. For instance, LY2940094 is a novel, orally bioavailable, potent, and selective NOP antagonist that has shown significant occupancy of NOP receptors in both rat hypothalamus and human brain, indicating its potential for testing clinical efficacy in these conditions (Raddad et al., 2016).

Metabolism and Disposition Studies

The metabolism and disposition of various compounds, including BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, have been extensively studied. Such research is critical for understanding how drugs are absorbed, metabolized, and excreted in humans, informing the development of treatments for conditions like non-small-cell lung cancer and metastatic breast cancer (Christopher et al., 2010).

Enzymatic Oxidation and Metabolite Formation

The study of enzymatic oxidation and the formation of unusual metabolites is vital for predicting drug interactions and side effects. For example, venetoclax, a B-cell lymphoma-2 inhibitor, undergoes hepatic metabolism with significant formation of nitro reduction metabolites, which might be formed by gut bacteria. Understanding these pathways can guide the safe and effective use of drugs in clinical settings (Liu et al., 2017).

Serotonin Receptor Occupancy

Research on serotonin receptor occupancy by novel antagonists or agonists provides insights into the treatment of anxiety, depression, and other mood disorders. For instance, studies with compounds like DU 125530 have explored their potential applications in treating these conditions, demonstrating the importance of receptor occupancy in drug development (Rabiner et al., 2002).

properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F3N6O2/c23-22(24,25)16-2-5-26-19(14-16)29-11-9-28(10-12-29)17-3-7-30(8-4-17)21(32)18-15-20-31(27-18)6-1-13-33-20/h2,5,14-15,17H,1,3-4,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAMAXMZBVYGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N3CCC(CC3)N4CCN(CC4)C5=NC=CC(=C5)C(F)(F)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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